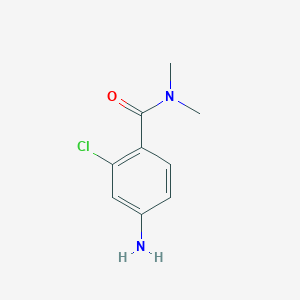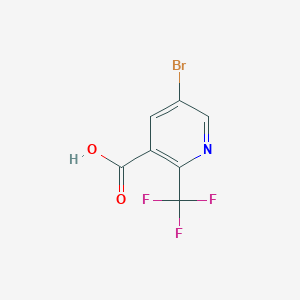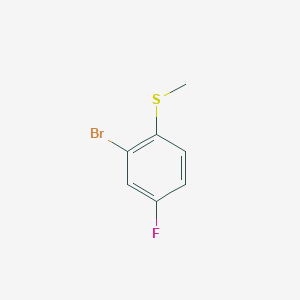
3-Bromcyclohex-2-enon
Übersicht
Beschreibung
3-Bromocyclohex-2-enone is an organic compound with the molecular formula C6H7BrO It is a brominated derivative of cyclohexenone and is characterized by the presence of a bromine atom at the third position of the cyclohexenone ring
Wissenschaftliche Forschungsanwendungen
3-Bromocyclohex-2-enone has several applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored as a potential drug candidate for the treatment of inflammatory diseases and cancer. Clinical trials are underway to determine its safety and efficacy in humans.
- Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
Target of Action
3-Bromocyclohex-2-enone is a chemical compound with the molecular formula C6H7BrO The primary targets of this compound are not well-documented in the literature
Mode of Action
It has been used as a reagent for the α-arylation of lactams , suggesting that it may interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromocyclohex-2-enone are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur within a cell, and the impact of a specific compound on these pathways can vary widely depending on the compound’s structure, targets, and mode of action .
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent changes in cellular functions .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s structure and function . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromocyclohex-2-enone typically involves the bromination of cyclohex-2-enone. One common method includes the use of hydrogen bromide and bromine in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
- Cyclohex-2-enone (15.0 g, 156 mmol) is dissolved in dichloromethane (150 mL).
- Hydrogen bromide (48% aqueous solution, 3.6 mL) is added dropwise at -45°C.
- Bromine (9.0 mL) is then added dropwise until the orange-red color persists.
- Pyridine (25.5 mL) is added dropwise, and the mixture is allowed to warm to room temperature before being heated to reflux for 1 hour.
- The reaction mixture is then worked up by washing with sodium thiosulfate, hydrochloric acid, and water, followed by drying and concentration to yield 3-Bromocyclohex-2-enone .
Industrial Production Methods: Industrial production methods for 3-Bromocyclohex-2-enone may involve similar bromination reactions but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromocyclohex-2-enone undergoes various types of chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
- Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
- Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
- Nucleophilic Substitution: Formation of substituted cyclohexenones.
- Reduction: Formation of cyclohexenols.
- Oxidation: Formation of cyclohexenone derivatives with higher oxidation states.
Vergleich Mit ähnlichen Verbindungen
3-Bromocyclohex-2-enone can be compared with other brominated cyclohexenones and related compounds:
- 3-Chlorocyclohex-2-enone: Similar reactivity but with chlorine instead of bromine.
- 3-Iodocyclohex-2-enone: More reactive due to the larger size and lower bond dissociation energy of iodine.
- Cyclohex-2-enone: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
The uniqueness of 3-Bromocyclohex-2-enone lies in its balanced reactivity and stability, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-bromocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMYYHGYVHWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450018 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-81-9 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-Bromocyclohex-2-enone chosen as a reactant in the synthesis of styrylcyclohex-2-enones?
A1: The research aimed to synthesize various styrylcyclohex-2-enones, which are precursors to 2,3-dihydro-1H-phenanthren-4-ones. 3-Bromocyclohex-2-enone served as a suitable reactant in this synthesis due to its reactivity. The research paper specifically explored the use of both 3-chlorocyclohex-2-enone and 3-bromocyclohex-2-enone in Heck reactions with various styrenes []. The study found that both halides yielded the desired dienone product in good yield [].
Q2: What are the advantages of using 3-Chlorocyclohex-2-enone over 3-Bromocyclohex-2-enone in this specific synthesis?
A2: While both 3-chlorocyclohex-2-enone and 3-bromocyclohex-2-enone effectively yielded the desired dienone product, the research highlights the practical advantage of using the chloro compound. Due to its easier accessibility, 3-chlorocyclohex-2-enone was chosen for the subsequent synthesis of various styrylcyclohex-2-enones []. This choice demonstrates a focus on practicality and resource optimization in chemical synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

